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Cat. No.: B067260 Get Quote

N-Methylindole-2-boronic Acid: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methylindole-2-boronic acid is a versatile heterocyclic organic compound that has garnered

significant interest in the fields of medicinal chemistry, organic synthesis, and materials

science. Its unique structural features, particularly the presence of a boronic acid moiety on the

N-methylated indole scaffold, make it a valuable building block for the synthesis of complex

molecules with diverse biological activities. This technical guide provides an in-depth overview

of the physical and chemical properties of N-Methylindole-2-boronic acid, detailed experimental

protocols for its synthesis and application, and a discussion of its role in the development of

novel therapeutic agents.

Core Physical and Chemical Properties
N-Methylindole-2-boronic acid is a white to off-white solid at room temperature.[1] Its stability

and solubility are key considerations for its use in synthetic applications, with solubility

generally observed in polar organic solvents and water, although this can be pH-dependent.[2]

[3]
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Physicochemical Data
Property Value Reference

Molecular Formula C₉H₁₀BNO₂ [1]

Molecular Weight 174.99 g/mol [1]

Melting Point 130-136 °C [1]

Appearance White to off-white solid [1]

CAS Number 191162-40-0 [1]

Purity Typically ≥ 98% (by HPLC) [1]

Spectroscopic Data (Reference Data for Similar
Structures)
While specific spectra for N-Methylindole-2-boronic acid are not readily available in the public

domain, the following data for structurally related indole derivatives can be used for

comparative purposes.

Spectroscopy Data for Reference Compounds

¹H NMR

¹H NMR data for various substituted N-

methylindoles show characteristic aromatic

proton signals between δ 6.5 and 8.5 ppm. The

N-methyl group typically appears as a singlet

around δ 3.5-4.0 ppm.

¹³C NMR

¹³C NMR spectra of indole derivatives display

signals for the aromatic carbons in the range of

δ 100-140 ppm. The carbon bearing the boron

atom would be expected to show a

characteristic chemical shift.

Experimental Protocols
Synthesis of N-Methylindole-2-boronic Acid
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A common route for the synthesis of aryl boronic acids involves the lithiation of an aryl halide or

a directed ortho-metalation followed by quenching with a trialkyl borate.[4] The following is a

plausible synthetic workflow adapted from the synthesis of N-Boc-indole-2-boronic acid.[5]

N-Methylindole Lithiation
(e.g., n-BuLi or LDA in THF) N-Methylindol-2-yl-lithium Reaction with

Triisopropyl borate
N-Methylindole-2-boronic acid

diisopropyl ester
Acidic Workup
(e.g., aq. HCl) N-Methylindole-2-boronic acid

Click to download full resolution via product page

Plausible synthetic workflow for N-Methylindole-2-boronic acid.

Protocol:

Lithiation: To a solution of N-methylindole in anhydrous tetrahydrofuran (THF) under an inert

atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-

BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent is added dropwise. The

reaction mixture is stirred at this temperature for a specified time to ensure complete

formation of the lithiated intermediate.

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The

mixture is allowed to slowly warm to room temperature and stirred overnight.

Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid

(HCl).

Extraction and Purification: The product is extracted with an organic solvent such as ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent system or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction
N-Methylindole-2-boronic acid is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions to form C-C bonds.[1] This reaction is fundamental for the synthesis of biaryl

compounds.
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Reactants

Catalytic Cycle

N-Methylindole-2-boronic acid
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Coupled Product
(Ar-R)

Base (e.g., K₂CO₃)
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol:

Reaction Setup: In a reaction vessel, N-Methylindole-2-boronic acid, an aryl halide (e.g., aryl

bromide or iodide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g.,

K₂CO₃, Cs₂CO₃, or Na₂CO₃) are combined.

Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or

DMF) is added.

Reaction Conditions: The reaction mixture is heated under an inert atmosphere to a

temperature typically ranging from 80 to 120 °C for several hours until the reaction is
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complete, as monitored by techniques like TLC or LC-MS.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, diluted with water, and extracted with an organic solvent. The combined organic

layers are washed, dried, and concentrated. The crude product is then purified by column

chromatography or recrystallization.

Characterization by High-Performance Liquid
Chromatography (HPLC)
The purity of N-Methylindole-2-boronic acid and the progress of reactions involving it can be

monitored by reverse-phase HPLC.

Representative HPLC Method:

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or

trifluoroacetic acid to improve peak shape. For example, a linear gradient from 10% to 90%

acetonitrile in water over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the indole chromophore absorbs, typically

around 220 nm and 280 nm.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Role in Drug Discovery and Development
While N-Methylindole-2-boronic acid itself is not typically the final active pharmaceutical

ingredient (API), it serves as a crucial intermediate in the synthesis of a wide array of

biologically active compounds. The indole nucleus is a privileged scaffold in medicinal

chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.
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The boronic acid functional group allows for the facile introduction of the N-methylindole moiety

into larger molecules through robust C-C bond-forming reactions. This has been exploited in

the development of inhibitors for various biological targets. For instance, indole derivatives

have been investigated as inhibitors of kinases involved in cell signaling pathways, such as the

mTOR/Akt/PI3K pathway, which is often dysregulated in cancer.

Conclusion
N-Methylindole-2-boronic acid is a valuable and versatile building block for organic synthesis

and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its

reactivity in powerful cross-coupling reactions, make it an indispensable tool for the

construction of complex molecular architectures. A thorough understanding of its characteristics

and the experimental protocols for its use is essential for researchers and scientists aiming to

develop novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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